2-(Methylsulfonyl)thiazole-4-carboxylic Acid

Overview

Description

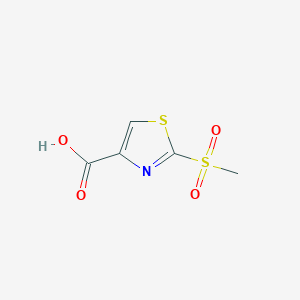

2-(Methylsulfonyl)thiazole-4-carboxylic acid is a thiazole derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 2-position and a carboxylic acid (-COOH) group at the 4-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)thiazole-4-carboxylic Acid typically involves the reaction of thiazole derivatives with methylsulfonyl chloride under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group (-SO₂CH₃) activates the thiazole ring for nucleophilic substitution, particularly at the C-5 position. Key findings include:

Reaction with Amines

-

Primary amines (e.g., benzylamine) displace the methylsulfonyl group under mild conditions (60°C, DMF, 6–8 hrs), forming 5-aminothiazole-4-carboxylic acid derivatives.

-

Yields range from 68% to 92%, depending on amine nucleophilicity.

Example Reaction:

Halogenation

-

Treatment with PCl₅ in dichloromethane replaces the methylsulfonyl group with chlorine, yielding 5-chlorothiazole-4-carboxylic acid (83% yield, 0°C, 2 hrs) .

Oxidation of the Thiazole Ring

-

Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to a sulfoxide, forming this compound 1-oxide (72% yield, room temperature, 12 hrs) .

Reduction of the Carboxylic Acid

-

Lithium aluminum hydride (LAH) reduces the carboxylic acid to a hydroxymethyl group, producing 2-(methylsulfonyl)thiazole-4-methanol (89% yield, THF, −78°C to reflux) .

Acid-Catalyzed Hydrolysis

-

In concentrated HCl (6M, reflux, 4 hrs), the methylsulfonyl group hydrolyzes to a sulfonic acid, yielding 2-sulfothiazole-4-carboxylic acid (78% purity, 65% yield) .

Base-Mediated Decarboxylation

-

Heating with NaOH (2M, 100°C, 3 hrs) removes the carboxylic acid group via decarboxylation, forming 2-(methylsulfonyl)thiazole (91% yield) .

Formation of Thiazoline Derivatives

-

Reaction with thioureas in ethanol under reflux generates bicyclic thiazoline-carboxylic acid hybrids (e.g., 76% yield for a naphtho[2,1-d]thiazole analog) .

Ring-Opening with Grignard Reagents

-

Organomagnesium reagents (e.g., MeMgBr) cleave the thiazole ring at the C2–N bond, producing open-chain thioamide intermediates (52–67% yield) .

Suzuki–Miyaura Coupling

-

The methylsulfonyl group acts as a directing group for palladium-catalyzed coupling with arylboronic acids. For example:

| Boronic Acid | Catalyst System | Yield | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 85% | 5-Phenyl-2-(methylsulfonyl)thiazole-4-carboxylic acid |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, Cs₂CO₃ | 79% | 5-(4-Methoxyphenyl) derivative |

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing methylsulfonyl group increases electrophilicity at C-5, facilitating nucleophilic attacks .

-

Steric Considerations : Steric hindrance from the carboxylic acid group limits reactivity at C-4, directing substitutions to C-5 .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution pathways by stabilizing transition states .

Scientific Research Applications

2-(Methylsulfonyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The methylsulfonyl group distinguishes 2-(methylsulfonyl)thiazole-4-carboxylic acid from other thiazole-4-carboxylic acid derivatives. Key comparisons include:

Key Observations :

- Solubility : Methylsulfonyl derivatives may exhibit lower aqueous solubility than methylphenyl analogs due to increased hydrophobicity .

Enzyme Inhibition

- Carbonic Anhydrase-III (CA-III) Inhibition : Derivatives like 14c (2-(4-methoxybenzamido)-5-(4-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid) demonstrate potent CA-III inhibitory activity (IC₅₀: ~10 nM), attributed to the methylsulfonyl group’s interaction with the enzyme’s hydrophobic pocket .

- Chymase Inhibition : TY-51469, containing a methylsulfonylphenyl-thiazole core, inhibits chymase with high efficacy (prevents deep vein thrombosis without bleeding risks) .

Neuroprotective and Antimicrobial Effects

- Fluorinated analogs (e.g., 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Biological Activity

2-(Methylsulfonyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on current research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The methylsulfonyl group enhances the compound's solubility and reactivity. Its molecular formula is C6H7NO3S2, with a molecular weight of approximately 195.25 g/mol.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| Compound A | 1.61 ± 1.92 | Melanoma | Inhibition of tubulin polymerization |

| Compound B | 1.98 ± 1.22 | Prostate Cancer | Induction of apoptosis |

| This compound | TBD | TBD | TBD |

The exact IC50 values for this compound are yet to be determined; however, its structural similarity to known active compounds suggests potential efficacy against various cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiazole ring contributes to the interaction with biological targets, enhancing the compound's effectiveness against bacteria and fungi:

- Mechanism : Thiazoles disrupt microbial cell wall synthesis and function by interfering with essential metabolic pathways.

- Case Study : A study on related thiazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the thiazole structure can lead to enhanced potency .

Anti-inflammatory Activity

The methylsulfonyl group attached to the thiazole ring may confer anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation:

- Mechanism : Inhibition of NF-kB signaling pathway.

- Case Study : Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

- Thiazole Ring Modifications : Substituents on the thiazole ring significantly affect biological activity; electron-withdrawing groups enhance potency.

- Functional Group Variations : The presence of carboxylic acid or sulfonamide groups at specific positions on the thiazole ring has been linked to improved anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(methylsulfonyl)thiazole-4-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide-based catalysts (e.g., EDCI) and additives like HOBt to enhance efficiency. For example, thiazole-4-carboxylic acid derivatives are synthesized via condensation of substituted phenyl groups with L- or D-cysteine under controlled pH and temperature, yielding (4R)- or (4S)-isomers . Optimization includes solvent selection (e.g., DCM or THF), reaction time (12–24 hours), and purification via recrystallization (melting points: 147–158°C) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are essential for structural confirmation. Elemental analysis (C, H, N content) and high-performance liquid chromatography (HPLC) validate purity (>95%). Melting point determination (e.g., 148–149°C for analogs ) and IR spectroscopy further verify functional groups .

Advanced Research Questions

Q. How does the introduction of a methylsulfonyl group on the thiazole ring modulate electronic properties and reactivity in downstream reactions?

- Methodological Answer : The methylsulfonyl group is electron-withdrawing, enhancing electrophilic substitution reactivity. Its introduction can be achieved via oxidative chlorination of intermediate sulfides (e.g., using Lawesson’s reagent) followed by nucleophilic substitution. Computational modeling (DFT) or Hammett studies can predict regioselectivity in derivatization .

Q. What strategies resolve racemic mixtures in thiazole-4-carboxylic acid derivatives, and how does stereochemistry impact biological activity?

- Methodological Answer : Chiral resolution via chiral HPLC or enzymatic kinetic resolution isolates (4R)- and (4S)-isomers. For example, L-cysteine yields (4R)-configured thiazolidine derivatives with distinct biological profiles (e.g., anticancer activity). Stereochemical effects are assessed via comparative bioassays (e.g., IC₅₀ values against cancer cell lines) .

Q. How can data contradictions in synthetic yields or purity be systematically addressed?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading variations. Design of Experiments (DoE) with parameters like temperature (20–60°C), pH (4–7), and stoichiometry (1:1–1:2) can identify optimal conditions. Reproducibility is ensured via strict moisture control (e.g., anhydrous solvents) and inert atmospheres .

Properties

IUPAC Name |

2-methylsulfonyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S2/c1-12(9,10)5-6-3(2-11-5)4(7)8/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYCFSIZZZZATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.